molecular formula C17H17NO3 B12522285 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol CAS No. 676600-08-1

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol

Cat. No.: B12522285
CAS No.: 676600-08-1
M. Wt: 283.32 g/mol
InChI Key: QBVLILJAVBPXBX-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is an organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system

Preparation Methods

The synthesis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as methanol . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and solvent concentration.

Chemical Reactions Analysis

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyl derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems. The specific pathways and targets depend on the context of its application, such as its role as a fluorescent probe or therapeutic agent .

Comparison with Similar Compounds

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol can be compared with other similar compounds, such as:

Properties

CAS No.

676600-08-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]chromene-2,7-diol

InChI

InChI=1S/C17H17NO3/c1-18(2)14-6-4-13(5-7-14)17(20)10-9-12-3-8-15(19)11-16(12)21-17/h3-11,19-20H,1-2H3

InChI Key

QBVLILJAVBPXBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C=C3)O)O

Origin of Product

United States

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